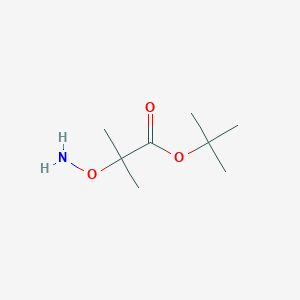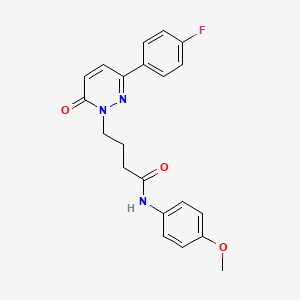![molecular formula C26H21ClFN5O2 B2928496 3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide CAS No. 902961-38-0](/img/structure/B2928496.png)
3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These types of compounds are often synthesized for their potential antiviral and antimicrobial activities . They are typically synthesized via aromatic nucleophilic substitution .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are typically synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis
The compound contains a [1,2,4]triazolo[4,3-a]quinazolin core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and quinazoline .Wissenschaftliche Forschungsanwendungen
H1-Antihistaminic Activity
- A series of compounds related to your query were synthesized and showed notable H1-antihistaminic activity, suggesting potential use in allergy treatment. One such compound, 4-(3-chlorophenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, exhibited significant protective effects against bronchoconstriction in guinea pigs, with low sedative properties compared to traditional antihistamines (Gobinath, Subramanian, & Alagarsamy, 2015).
Anticancer Activity
- A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives, structurally similar to the compound , demonstrated anticancer properties. The synthesized compounds were tested against human neuroblastoma and colon carcinoma cell lines, showing significant cytotoxicity (Reddy et al., 2015).
Synthesis and Structural Analysis
- The synthesis process and structural characterization of similar compounds have been explored in various studies. For instance, a study focused on reactions of anthranilamide with isocyanates, leading to the creation of related quinazolinone compounds (Chern et al., 1988).
Benzodiazepine Binding Activity
- Novel triazoloquinazolinones have been synthesized and tested for their binding affinity to benzodiazepine receptors, showing potent antagonist activity in rat models. This research suggests potential applications in neurological or psychiatric disorders (Francis et al., 1991).
AMPA Receptor Antagonists
- A study developed a series of quinazolin-4-ones, including compounds structurally similar to the query, which acted as AMPA receptor inhibitors. These findings have implications in the development of treatments for neurological conditions (Chenard et al., 2001).
Eigenschaften
IUPAC Name |
3-[4-[(2-chlorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(4-fluorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClFN5O2/c27-21-7-3-1-5-18(21)16-32-25(35)20-6-2-4-8-22(20)33-23(30-31-26(32)33)13-14-24(34)29-15-17-9-11-19(28)12-10-17/h1,3,5,7,9-12,20,22,26,31H,2,4,6,8,13-16H2,(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIMRTMSRQNZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)NCC4=CC=C(C=C4)F)CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate](/img/structure/B2928419.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2928422.png)


![N-(2-chlorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2928425.png)
![2-(2-Amino-5-phenylpyrimidin-4-yl)-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2928426.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2928428.png)


![3-(2-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928434.png)

